

# Application Notes and Protocols: Sodium N-Lauroylsarcosinate for Inclusion Body Solubilization

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Sodium N-lauroylsarcosinate

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## Introduction

Recombinant protein expression in bacterial systems, particularly *E. coli*, is a cornerstone of modern biotechnology and drug development. However, a common bottleneck is the formation of insoluble and non-functional protein aggregates known as inclusion bodies (IBs). The recovery of active protein from IBs necessitates effective solubilization and refolding strategies. **Sodium N-lauroylsarcosinate** (sarkosyl), an anionic surfactant, has emerged as a powerful tool for the mild solubilization of inclusion bodies, often preserving a greater degree of the protein's native-like secondary structure compared to harsh denaturants like urea or guanidine hydrochloride.

These application notes provide a detailed protocol for the solubilization of inclusion bodies using sarkosyl, including methods for subsequent protein purification. The protocols are designed to be a starting point for optimization, as the ideal conditions can vary depending on the specific protein of interest.

## Data Summary: Efficacy of Sarkosyl in Inclusion Body Solubilization

The following tables summarize quantitative data from studies utilizing sarkosyl for the solubilization of various recombinant proteins expressed as inclusion bodies.

Protein Target	Sarkosyl Concentration (% w/v)	Solubilization Efficiency	Notes
GST-Bbox1	1%	~40%	Lysis performed in the presence of 1% sarkosyl.
GST-Bbox1	10%	>95%	Insoluble pellet incubated with 10% sarkosyl.[1][2][3]
His6-MBP-RBCC	10%	>95%	Similar high efficiency observed as with GST-Bbox1.[1]
Various GST and His6-tagged proteins	10%	>95%	Effective for at least six different proteins.[1][2][3]
His6-ThuB	5%	Incomplete	Soaking the pellet in 5% sarkosyl was not optimal.
His6-ThuB	10%	>95%	Optimal concentration for this protein.[3]
ABL-1	<1%	Efficient	Effective even at low concentrations.
Membrane Protein	>0.1%	Soluble	Lower concentrations were sufficient for this target.[4]

## Experimental Protocols

## Protocol 1: Solubilization of Inclusion Bodies with Sarkosyl

This protocol outlines the steps for isolating and solubilizing inclusion bodies from E. coli cell paste.

### Materials:

- Lysis Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, pH 8.0)
- Lysozyme
- DNase I
- Sarkosyl (**Sodium N-lauroylsarcosinate**)
- Wash Buffer (Lysis Buffer with 1% Triton X-100)
- Solubilization Buffer (e.g., 50 mM Tris, 300 mM NaCl, 5 mM ZnCl<sub>2</sub>, 10 mM β-mercaptoethanol, pH 8.0)[\[1\]](#)[\[2\]](#)
- High-speed centrifuge

### Procedure:

- Cell Lysis: Resuspend the E. coli cell pellet in ice-cold Lysis Buffer. Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes. Sonicate the suspension on ice to ensure complete cell lysis.
- DNase Treatment: Add DNase I to the lysate to a final concentration of 10 µg/mL and incubate on ice for 15-30 minutes, or until the viscosity of the lysate is reduced.
- Inclusion Body Isolation: Centrifuge the lysate at high speed (e.g., 12,000 x g) for 30 minutes at 4°C to pellet the inclusion bodies.
- Washing: Decant the supernatant. Resuspend the inclusion body pellet in Wash Buffer and incubate for 15 minutes at room temperature with gentle agitation. Centrifuge again as in

step 3 and discard the supernatant. Repeat this washing step at least once to remove contaminating proteins and lipids.

- **Solubilization:** Resuspend the washed inclusion body pellet in Solubilization Buffer containing the desired concentration of sarkosyl (typically starting with 1.5-2.0% w/v, but optimization may be required).<sup>[1][2]</sup> Incubate at room temperature with gentle agitation for 1-2 hours, or overnight at 4°C.
- **Clarification:** Centrifuge the solubilized inclusion body suspension at high speed (e.g., 18,000 x g) for 30-60 minutes at 4°C to pellet any remaining insoluble material.
- **Collection:** Carefully collect the supernatant containing the solubilized protein for downstream purification.

## Protocol 2: Purification of Sarkosyl-Solubilized Proteins

The presence of sarkosyl can interfere with some affinity chromatography techniques. The following are considerations and a general protocol for purifying His-tagged and GST-tagged proteins.

### A. Purification of His-tagged Proteins:

Sarkosyl at concentrations up to 1% is generally compatible with Ni-NTA affinity chromatography.<sup>[5]</sup>

#### Procedure:

- **Dilution:** If the solubilization was performed with a high concentration of sarkosyl (e.g., 10%), dilute the clarified supernatant with a compatible buffer to reduce the sarkosyl concentration to  $\leq 1\%$ .
- **Binding:** Apply the diluted, solubilized protein to a pre-equilibrated Ni-NTA column.
- **Washing:** Wash the column extensively with a wash buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. It is crucial to maintain a low concentration of sarkosyl (e.g., 0.1-0.3%) in the wash and elution buffers to prevent protein precipitation.<sup>[4]</sup>

- Elution: Elute the bound protein using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).

#### B. Purification of GST-tagged Proteins:

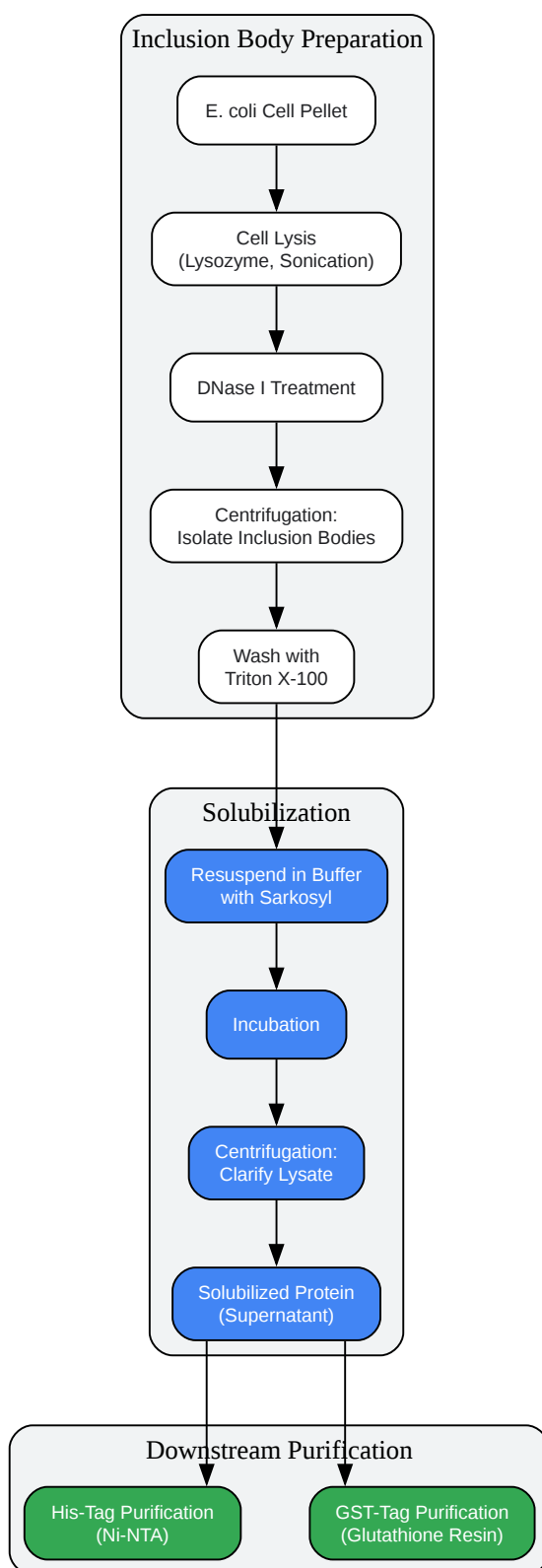
Sarkosyl can interfere with the binding of GST-tagged proteins to glutathione resin. The addition of non-ionic detergents like Triton X-100 and zwitterionic detergents like CHAPS can mitigate this interference.<sup>[1][2]</sup>

#### Procedure:

- Detergent Addition: To the sarkosyl-solubilized protein solution, add Triton X-100 and CHAPS. A common starting ratio is 2% sarkosyl, 4% Triton X-100, and 40 mM CHAPS.<sup>[2]</sup>
- Binding: Add glutathione-sepharose resin to the protein-detergent mixture and incubate in batch mode with gentle agitation for 1-2 hours at 4°C.
- Washing: Wash the resin with a buffer containing a mixture of the three detergents at a lower concentration to remove non-specifically bound proteins.
- Elution: Elute the GST-tagged protein with a buffer containing reduced glutathione.

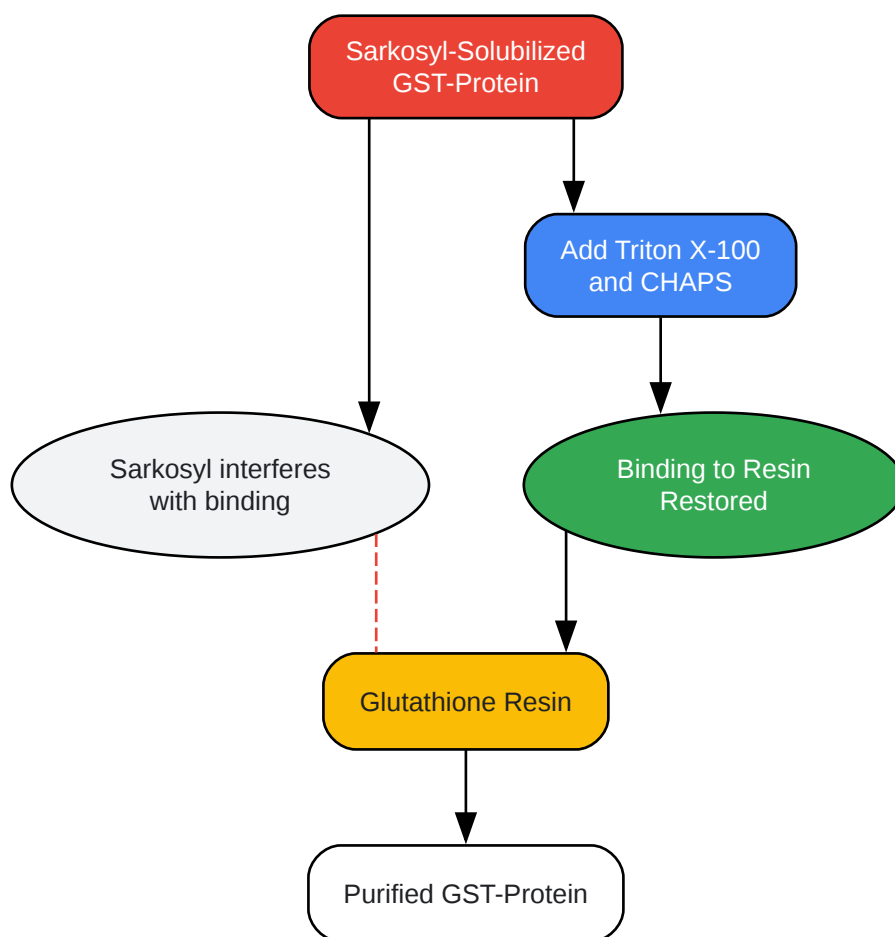
## Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the key experimental workflows described in these application notes.



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Caption: Workflow for inclusion body solubilization using sarkosyl.



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Caption: Logic for enhancing GST-tag purification in the presence of sarkosyl.

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